Ac-Gln-Gln-Gln-AMC.HCl, also known as N-acetyl-L-glutamyl-L-glutamyl-L-glutamine hydrochloride, is a synthetic peptide compound that serves as a substrate for various enzymatic assays. This compound is characterized by its unique tripeptide structure consisting of three glutamine residues linked to a fluorescent moiety, 7-amino-4-methylcoumarin (AMC). The incorporation of the AMC group allows for the monitoring of enzymatic activity through fluorescence, making it a valuable tool in biochemical research.
The compound can be synthesized through established peptide synthesis techniques and is commercially available from chemical suppliers such as BenchChem. Its synthesis typically involves the coupling of N-acetyl-L-glutamine with L-glutamine and the fluorescent tag 7-amino-4-methylcoumarin.
Ac-Gln-Gln-Gln-AMC.HCl falls under the category of fluorogenic substrates, specifically designed for peptidase assays. It is classified as a synthetic peptide and is utilized primarily in biochemical and medical research for studying enzyme kinetics and activity.
The synthesis of Ac-Gln-Gln-Gln-AMC.HCl employs solid-phase peptide synthesis techniques. The process generally involves the following steps:
The molecular structure of Ac-Gln-Gln-Gln-AMC.HCl consists of three glutamine residues linked together, with an acetyl group at one end and a 7-amino-4-methylcoumarin moiety at the other. This structure enables the compound to function effectively as a substrate for peptidases.
Ac-Gln-Gln-Gln-AMC.HCl primarily undergoes hydrolysis reactions catalyzed by specific peptidases. The key reactions include:
The mechanism of action for Ac-Gln-Gln-Gln-AMC.HCl revolves around its enzymatic cleavage by peptidases. Upon hydrolysis:
This mechanism allows researchers to study enzyme kinetics and evaluate potential inhibitors effectively.
Relevant data includes:
Ac-Gln-Gln-Gln-AMC.HCl has several important applications in scientific research:
Fluorogenic substrates constitute the cornerstone of sensitive, real-time protease activity assays, enabling high-throughput screening and mechanistic enzymology studies. These compounds feature a quenched fluorophore covalently linked to a peptide sequence recognized and cleaved by the target protease. Upon proteolysis, the fluorophore is released, yielding a fluorescence signal detectable at excitation/emission wavelengths specific to the fluorophore. Compared to chromogenic substrates (e.g., para-nitroanilide/pNA derivatives), fluorogenic substrates like those incorporating 7-amino-4-methylcoumarin (AMC) offer substantially enhanced sensitivity due to lower background fluorescence and higher signal-to-noise ratios [1] . This sensitivity is paramount for detecting low-abundance proteases or characterizing enzymes with weak activity.
Table 1: Key Characteristics of Fluorogenic Reporters in Protease Substrates
| Fluorophore | Excitation/Emission Maxima (nm) | Relative Sensitivity | Primary Applications |
|---|---|---|---|
| 7-Amino-4-methylcoumarin (AMC) | 342/441 | High | General protease assays, intracellular/extracellular proteases |
| para-Nitroanilide (pNA) | 380–410 (absorbance) | Moderate | Chromogenic assays, visible spectrophotometry |
| Rhodamine 110 | 496/520 | Very High | Ultra-sensitive detection, flow cytometry |
Ac-Gln-Gln-Gln-AMC·HCl exemplifies this design paradigm. Its utility extends beyond mere activity detection; it facilitates kinetic parameter determination (Michaelis constant, KM; catalytic constant, kcat), inhibitor screening (IC50 determination), and characterization of protease specificity—particularly for enzymes targeting uncharged or polar residues like glutamine [1] [3]. For instance, fluorogenic substrates incorporating glutamine sequences have been pivotal in identifying and characterizing glutamine-specific endoproteases in complex biological fluids like saliva, where cleavage after Gln residues was observed in peptides derived from proline-rich proteins [3]. This capability underscores their importance in discovering novel protease functionalities within physiological and pathological contexts.
The 7-amino-4-methylcoumarin (AMC) moiety is integral to the performance of Ac-Gln-Gln-Gln-AMC·HCl as a protease reporter. Its structure comprises a benzopyrone core substituted with an amino group at position 7 and a methyl group at position 4. Key photophysical properties include:
Crucially, AMC exhibits minimal fluorescence when conjugated to the C-terminus of a peptide via an amide bond. This quenching arises from electron transfer or energy transfer mechanisms involving the peptide backbone. Proteolytic cleavage severs this bond, liberating free AMC and triggering a dramatic fluorescence increase (often >100-fold). This "off-on" switch provides a direct, real-time readout of enzymatic activity without requiring secondary detection steps [7].
Beyond sensitivity, AMC derivatives offer practical advantages:
In Ac-Gln-Gln-Gln-AMC·HCl, the AMC group is attached via its amino group to the C-terminal carboxyl of the tri-glutamine peptide, forming a leaving group upon hydrolysis. The hydrochloric acid salt (·HCl) enhances solubility in aqueous assay buffers, ensuring homogeneous substrate distribution and reliable kinetic measurements. This molecular design exemplifies how fluorophore selection and conjugation chemistry converge to optimize a substrate for protease research [7].
The tri-glutamine (Gln-Gln-Gln) sequence in Ac-Gln-Gln-Gln-AMC·HCl is not arbitrary; it embodies a strategic choice for interrogating protease specificity, particularly for enzymes that hydrolyze peptide bonds involving the carboxy group of glutamine (P1 Gln). Glutamine’s uncharged, polar side chain (—CH2—CH2—C=O—NH2) presents unique steric and electronic challenges for protease active sites, distinguishing Gln-specific proteases from those preferring basic (e.g., Arg, Lys), acidic (e.g., Asp, Glu), or hydrophobic (e.g., Leu, Phe) residues at P1.
Table 2: Protease Specificity Insights from Glutamine-Containing Substrates
| Protease/Source | Substrate/Peptide Sequence | Key Specificity Findings | Reference Context |
|---|---|---|---|
| Salivary Glutamine Endoprotease (oral fluid) | Lys-Pro-Gln↓-pNA | Strong preference for Gln at P1; influenced by Pro at P2 and Lys at P3 (lower KM than Gly-Gly-Gln-pNA) | [3] |
| Trypsin-like Serine Proteases (e.g., TMPRSS2) | Prefer Arg > Lys at P1 | Most trypsin-like proteases favor basic P1 residues; Gln is non-preferred | [4] [6] |
| Microbial Proteases (dental plaque) | Cleavage after Gln in acidic/basic proline-rich proteins | Identified Gln-specific proteolysis in vivo; suggests microbial origin | [3] |
The rationale for a tri-glutamine motif includes:
Furthermore, the use of Ac-Gln-Gln-Gln-AMC·HCl has helped identify atypical protease activities. Most classical trypsin-like serine proteases exhibit a strong preference for Arg or Lys at P1 (S1 pocket typically contains an acidic residue, e.g., Asp in trypsin, to form a salt bridge) [4] [6]. Enzymes efficiently hydrolyzing Ac-Gln-Gln-Gln-AMC·HCl likely possess S1 pockets adapted to accommodate glutamine’s carboxamide group, potentially via hydrogen bonding or hydrophobic interactions rather than ionic bonds. This was demonstrated in studies of oral fluid proteases, where hydrolysis of Gln-containing synthetic substrates (e.g., Lys-Pro-Gln-pNA) revealed metal ion-dependent glutamine endoproteases distinct from classical serine or cysteine protease families [3]. Thus, substrates like Ac-Gln-Gln-Gln-AMC·HCl are vital for expanding the known repertoire of protease specificities and discovering novel enzyme classes.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6